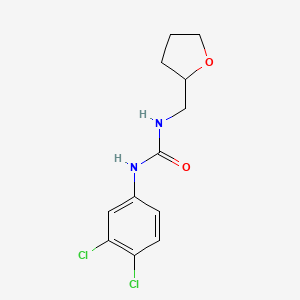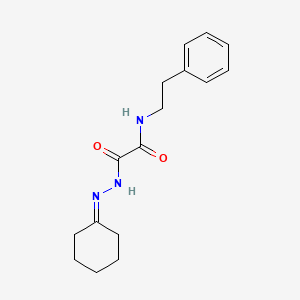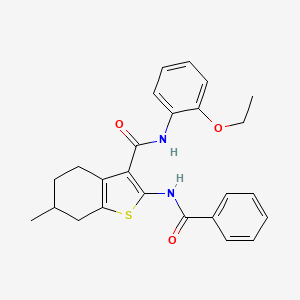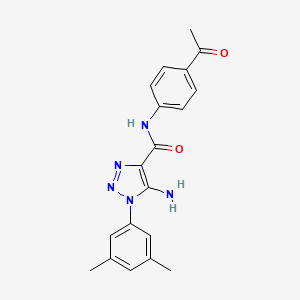![molecular formula C25H25ClO6 B4904763 2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B4904763.png)
2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group and multiple methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzoic acid with appropriate methoxy-substituted cyclohexadiene derivatives under controlled conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines.
Applications De Recherche Scientifique
2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the methoxy and cyclohexadiene components.
3,4-dimethoxyphenylacetonitrile: Contains the dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone is unique due to its combination of functional groups and structural complexity
Propriétés
IUPAC Name |
2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClO6/c1-29-21-10-9-15(12-22(21)30-2)20(27)11-16-13-23(31-3)24(32-4)14-18(16)25(28)17-7-5-6-8-19(17)26/h5-10,12-14,16,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYZZMCQQNBQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2C=C(C(=CC2C(=O)C3=CC=CC=C3Cl)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B4904716.png)
![3-fluoro-N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4904721.png)
![3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N-cyclohexyl-N-methyl-2-pyridinamine](/img/structure/B4904730.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4904732.png)
![{(2S)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4904740.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4904751.png)
![2-[2-(1H-indol-3-yl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4904760.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-[5-(4-morpholinyl)pentyl]-3-isoxazolecarboxamide](/img/structure/B4904761.png)

![(5Z)-1-(3,4-dichlorophenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4904786.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4904789.png)

